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The compound 5-Bromo-3-phenyl-1-(ortho-tolyl)-1H-pyrazole consists of a five-membered ring system containing nitrogen atoms at positions 1 and 4, while the remaining positions are occupied by different functional groups. Specifically, it includes a bromine atom at position 5, a phenyl ring attached at position 3, and an ortho-tolyI group attached at position 1. This substitution pattern confers distinct physical and chemical properties to the molecule, making it suitable for various biochemical assays and synthetic transformations .
While comprehensive biological testing data might not be readily available specifically for 5-Bromo-3-phenyl-1-(ortho-tolyI)-1H-pyrazole, pyrazoles generally exhibit a range of biological activities:
Further investigation would be required to fully elucidate the specific biological activities of 5-Bromo-3-phenyl-1-(ortho-tolyI)-1H-pyrazole.
Several approaches can be employed to synthesize 5-Bromo-3-phenyl-1-(ortho-tolyI)-1H-pyrazole:
Each method requires careful optimization of reaction conditions to achieve high yields and purity levels.
Due to its unique structure, 5-Bromo-3-phenyl-1-(ortho-tolyI)-1H-pyrazole finds application in various areas:
Its utility extends across multiple disciplines, underscoring its importance in modern scientific endeavors.
Understanding how 5-Bromo-3-phenyl-1-(ortho-tolyI)-1H-pyrazole interacts with other substances is crucial for predicting its behavior in biological systems and synthetic pathways:
Such interactions often dictate the efficacy and safety profiles of compounds in medical contexts.
To appreciate the uniqueness of 5-Bromo-3-phenyl-1-(ortho-tolyI)-1H-pyrazole, let’s consider some analogous structures:
By comparing these compounds, we recognize that each member of the pyrazole family offers unique characteristics tailored to specific applications.